2,7-Diazido-9H-xanthen-9-one

Description

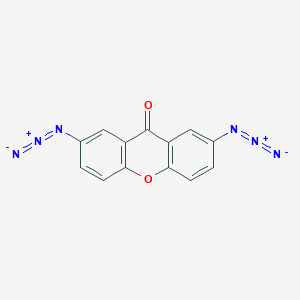

2,7-Diazido-9H-xanthen-9-one is a synthetic derivative of the 9H-xanthen-9-one scaffold, characterized by azide (-N₃) substituents at the 2- and 7-positions of the xanthene core.

Properties

CAS No. |

220800-82-8 |

|---|---|

Molecular Formula |

C13H6N6O2 |

Molecular Weight |

278.23 g/mol |

IUPAC Name |

2,7-diazidoxanthen-9-one |

InChI |

InChI=1S/C13H6N6O2/c14-18-16-7-1-3-11-9(5-7)13(20)10-6-8(17-19-15)2-4-12(10)21-11/h1-6H |

InChI Key |

KJKOPIWPQFIPLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])C(=O)C3=C(O2)C=CC(=C3)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazido-9H-xanthen-9-one typically involves the introduction of azido groups to the xanthone core. One common method is the nucleophilic substitution reaction where azide ions replace suitable leaving groups on the xanthone precursor. This reaction often requires the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the substitution process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azide compounds, which can be explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions: 2,7-Diazido-9H-xanthen-9-one can undergo various chemical reactions, including:

Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Cycloaddition: The azido groups can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols, solvents like DMF.

Cycloaddition: Alkynes, copper(I) catalysts.

Major Products:

Reduction: 2,7-Diamino-9H-xanthen-9-one.

Substitution: Various substituted xanthones depending on the nucleophile used.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

Chemistry: It can be used as a precursor for the synthesis of various xanthone derivatives through substitution and cycloaddition reactions.

Biology: The azido groups can be used for bioorthogonal labeling, allowing the compound to be tagged with fluorescent markers for imaging studies.

Medicine: Xanthone derivatives have shown potential in anti-inflammatory and anticancer activities

Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers with azido functionalities for click chemistry applications.

Mechanism of Action

The mechanism of action of 2,7-Diazido-9H-xanthen-9-one largely depends on the chemical reactions it undergoes. For instance, in biological applications, the azido groups can react with alkyne-functionalized molecules through click chemistry, forming stable triazole linkages. This reaction is highly specific and can occur under mild conditions, making it suitable for tagging biomolecules without affecting their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Xanthone Derivatives

Substituent Effects on Reactivity and Stability

- Hydroxy/Methoxy Derivatives : Compounds like 1-hydroxy-9H-xanthen-9-one () and 3-methoxy-9H-xanthen-9-one () are stabilized by hydrogen bonding or electron-donating methoxy groups. In contrast, azide substituents introduce steric and electronic strain, likely reducing thermal stability and increasing sensitivity to shock or light .

- Amino Derivatives: 3,6-Diamino-9H-xanthen-9-one () demonstrates enhanced solubility in polar solvents due to amine protonation. Azides, while polar, lack basicity and may instead participate in Huisgen cycloaddition reactions .

Physicochemical Properties

*Hypothetical data inferred from analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.